Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring
Scientific Research Applications
Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Future Directions
The future directions for this compound could involve further exploration of its potential in the treatment of immune disorders, given its use in the synthesis of TLR7/8 antagonists . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the use of solvents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
- tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate
Uniqueness
Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)12-7-11(8-16-10-12)9-17-13(18)19-15(4,5)6/h11-12,16H,7-10H2,1-6H3,(H,17,18)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZLSHIPCFHITN-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](CNC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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